molecular formula C18H18BrNO3 B4988060 ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate

ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate

Cat. No.: B4988060
M. Wt: 376.2 g/mol
InChI Key: ZSVUCFJXRPTPSR-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a bromophenyl group, and an amino group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of ethyl acetoacetate with benzyl bromide in the presence of a base such as sodium ethoxide to form ethyl 2-benzyl-3-oxobutanoate.

    Amination: The intermediate is then reacted with 4-bromoaniline under acidic conditions to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate can be employed.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is utilized in studies investigating the biological activity of ester derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism by which ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • Ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate
  • Ethyl 2-benzyl-3-[(4-fluorophenyl)amino]-3-oxopropanoate
  • Ethyl 2-benzyl-3-[(4-methylphenyl)amino]-3-oxopropanoate

Comparison:

  • Uniqueness: The presence of the bromine atom in ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate imparts unique reactivity, particularly in nucleophilic substitution reactions. This distinguishes it from its chloro, fluoro, and methyl analogs, which may exhibit different reactivity profiles and biological activities.

Properties

IUPAC Name

ethyl 2-benzyl-3-(4-bromoanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-2-23-18(22)16(12-13-6-4-3-5-7-13)17(21)20-15-10-8-14(19)9-11-15/h3-11,16H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVUCFJXRPTPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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